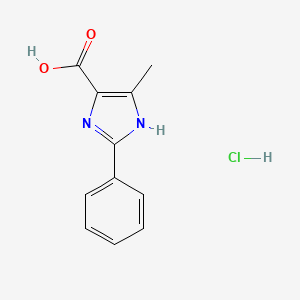

5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This particular compound has a methyl group at the 5th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position, with the hydrochloride salt form enhancing its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.

Introduction of Substituents: The phenyl group is introduced via a Friedel-Crafts acylation reaction, and the methyl group is added through a methylation reaction.

Conversion to Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions.

Formation of Hydrochloride Salt: The final step involves the reaction of the carboxylic acid with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Substitution: Substitution reactions can introduce different functional groups at various positions on the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed, often in the presence of a catalyst.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as imidazole-4-carboxylic acid derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Various functionalized imidazole derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

MPI has applications in chemistry, biology, medicine, and industry:

- Chemistry MPI is used as a building block in the synthesis of complex organic molecules.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine MPI is explored for potential use in drug development, particularly for its ability to interact with various biological targets.

- Industry It is used in developing functional materials like dyes for solar cells and other optical applications.

Biochemical Analysis

MPI plays a crucial role in biochemical reactions and interacts with several enzymes, including xanthine oxidase and β-glucuronidase.

Biochemical Properties

MPI interacts with enzymes like xanthine oxidase and β-glucuronidase. Its inhibitory action on xanthine oxidase can lead to reduced oxidative stress within cells, protecting them from damage.

Cellular Effects

MPI influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

MPI exerts its effects through specific binding interactions with biomolecules, binding to the active sites of enzymes like xanthine oxidase and β-glucuronidase, inhibiting their activity. MPI exerts its biological effects primarily through specific binding interactions with enzyme active sites. This structural compatibility allows it to inhibit the activity of target enzymes effectively, blocking substrate access or altering enzyme conformation.

Temporal Effects

MPI is relatively stable under standard conditions, but its activity can degrade over extended periods.

Dosage Effects

The effects of MPI vary with different dosages in animal models; at lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects.

Metabolic Pathways

MPI interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines and the production of uric acid.

Transport and Distribution

Within cells and tissues, MPI is transported and distributed through specific transporters and binding proteins.

Subcellular Localization

MPI is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins. The localization of MPI within cells is vital for its action, directing it towards specific organelles where it interacts with enzymes, influencing metabolic processes and cellular functions.

Mecanismo De Acción

The mechanism by which 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The phenyl group enhances binding affinity to receptors, while the carboxylic acid group facilitates interactions with enzymes. The compound may inhibit or activate certain pathways, leading to its biological effects.

Comparación Con Compuestos Similares

Imidazole: The parent compound without substituents.

2-Phenyl-1H-imidazole-4-carboxylic acid: Lacks the methyl group.

5-Methyl-1H-imidazole-4-carboxylic acid: Lacks the phenyl group.

Uniqueness: 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of both the phenyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride (MPICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an imidazole core with a carboxylic acid functional group. Its molecular formula is C10H10ClN3O2, and it exhibits a molecular weight of approximately 229.7 g/mol. The presence of the imidazole ring is crucial for its biological activity, as it is known to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity

MPICA has shown promising antimicrobial properties against a range of pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

2. Enzyme Inhibition

MPICA is recognized as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that can contribute to conditions like gout and hyperuricemia. Inhibition of this enzyme can help lower uric acid levels in the blood, providing therapeutic benefits for patients suffering from gout-related disorders .

3. Antiviral Properties

Research has indicated that derivatives of imidazole compounds, including MPICA, possess antiviral activities against various viruses. Specifically, they have been evaluated for their efficacy against HIV-1 by inhibiting reverse transcriptase activity .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activities of MPICA:

The biological activity of MPICA can be attributed to its ability to interact with specific enzymes and receptors:

- Xanthine Oxidase Inhibition : MPICA binds to the active site of xanthine oxidase, preventing substrate conversion and reducing uric acid production.

- Antimicrobial Mechanism : The imidazole ring enhances interaction with bacterial enzymes involved in cell wall synthesis, leading to increased permeability and eventual cell death.

Propiedades

IUPAC Name |

5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,12,13)(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRAWBGJEJTUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.